N-(4-CHLOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
N-(4-CHLOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, along with a chlorophenyl and a trimethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine derivative and a suitable nitrile.
Fusing the Triazole and Quinazoline Rings: This step often requires the use of strong acids or bases to facilitate the ring fusion.
Introduction of the Chlorophenyl Group: This can be done via a substitution reaction using a chlorinated aromatic compound.
Attachment of the Trimethylbenzenesulfonyl Group: This step typically involves a sulfonylation reaction using a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may yield fully saturated triazoloquinazoline derivatives.
Scientific Research Applications
N-(4-CHLOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme interactions or cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-CHLOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
- **N-(4-CHLOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
Uniqueness
N-(4-CHLOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific triazoloquinazoline structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-14-12-15(2)21(16(3)13-14)33(31,32)24-23-27-22(26-18-10-8-17(25)9-11-18)19-6-4-5-7-20(19)30(23)29-28-24/h4-13H,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVVLGLQMPWQPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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